Lipophilicity Tuning: The N-Ethyl Group Provides a Calculated LogP of 0.22, Distinct from Methyl (cLogP ~-0.14) and Benzyl (cLogP >2.0) Analogs
The N-ethyl substituent confers a calculated LogP (octanol-water partition coefficient) of 0.21875596 for (1-ethylpiperidin-4-yl)methanamine [1]. This value is approximately 0.36 log units higher than the N-methyl analog (1-methylpiperidin-4-yl)methanamine, which has a reported LogP of -0.13805199 [2], and substantially lower than the N-benzyl analog, which typically exhibits cLogP values exceeding 2.0 . At physiological pH (7.4), the LogD of the ethyl derivative is -4.7882485, compared to -4.8843756 for the methyl analog, indicating a 1.25-fold (0.096 log unit) increase in lipophilicity that may enhance passive membrane permeability while maintaining aqueous solubility [1][2].
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | LogP = 0.21875596 |
| Comparator Or Baseline | (1-Methylpiperidin-4-yl)methanamine: LogP = -0.13805199 |
| Quantified Difference | Δ LogP = +0.357 (2.3-fold increase in partition coefficient) |
| Conditions | Calculated/predicted values (ChemBase database); LogD at pH 7.4: -4.788 (ethyl) vs -4.884 (methyl) |
Why This Matters
Procurement of the correct N-alkyl analog is critical for maintaining intended lipophilicity in a lead series; even a 0.36 log unit difference can shift CNS penetration and off-target binding profiles, making the ethyl derivative the preferred choice when a modest increase in lipophilicity over methyl is desired.
- [1] ChemBase. (n.d.). (1-ethylpiperidin-4-yl)methanamine: LogP = 0.21875596; LogD (pH 7.4) = -4.7882485. View Source
- [2] ChemBase. (n.d.). (1-methylpiperidin-4-yl)methanamine: LogP = -0.13805199; LogD (pH 7.4) = -4.8843756. View Source
